N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-21-6-2-3-16(21)17(22-7-9-25-10-8-22)14-20-28(23,24)15-4-5-18-19(13-15)27-12-11-26-18/h2-6,13,17,20H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMOFEVGKNNKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. The compound features a unique structure that combines a pyrrole ring, a morpholine moiety, and a sulfonamide group, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.5 g/mol. The compound's structure includes various functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and proliferation, making it a candidate for antibacterial applications. Additionally, the presence of the pyrrole ring enhances its binding affinity to various biological targets due to favorable electronic properties.
Antibacterial Activity
Research has shown that compounds containing pyrrole and sulfonamide moieties exhibit significant antibacterial properties. For instance, studies have reported that similar structures demonstrate inhibition against key bacterial enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial survival.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have indicated that the compound exhibits MIC values ranging from 0.8 to 25 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been investigated. Research indicates that derivatives of this class can effectively inhibit Mycobacterium tuberculosis (Mtb), with MIC values reported as low as 0.05 µg/mL for some analogs . This suggests strong potential for development into therapeutic agents against tuberculosis.
Case Studies
- Study on Pyrrole Derivatives : A study evaluated the antibacterial activity of various pyrrole derivatives including those similar to this compound. Results indicated significant inhibition of DHFR and enoyl-acyl carrier protein reductase enzymes, highlighting the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Molecular docking experiments have shown that the compound binds effectively to the active sites of target enzymes like DHFR, suggesting a mechanism by which it exerts its antibacterial effects . These findings support further exploration into its use as a lead compound in drug development.
Scientific Research Applications
Antimicrobial Properties
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to inhibit key enzymes involved in bacterial metabolism . Case studies have shown that derivatives of sulfonamides can effectively target bacterial dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in folate synthesis pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of carbonic anhydrases, which play vital roles in various physiological processes, including respiration and acid-base balance. Preliminary studies indicate that structural modifications can enhance its efficacy against specific isoforms of these enzymes .
Therapeutic Applications
Due to its structural features, the compound shows promise in treating conditions such as:
- Infections : Its antimicrobial properties make it suitable for developing new antibiotics.
- Metabolic Disorders : By modulating enzyme activity, it may aid in managing diseases like diabetes and obesity .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial effects of various sulfonamide derivatives, this compound demonstrated superior activity compared to traditional sulfonamides like sulfadiazine. Minimum inhibitory concentration (MIC) tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Research
Research published in ACS Omega highlighted the synthesis of N-sulfonamide derivatives that inhibit both DHPS and DHFR simultaneously. This dual-inhibition approach aligns with the mechanisms exhibited by this compound, suggesting a potential pathway for developing combination therapies .
Chemical Reactions Analysis
a. Sulfonamide Coupling
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Reaction : The sulfonamide group is introduced via nucleophilic substitution between a brominated benzene sulfonamide precursor and an amine-containing intermediate.
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Conditions : Microwave-assisted Ullmann-type coupling (210°C, CuI, Cs₂CO₃, 1,10-phenanthroline) .
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Example :
SEM = 2-(trimethylsilyl)ethoxymethyl protecting group
b. Deprotection of SEM Groups
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Reagent : Tetrabutylammonium fluoride (TBAF) in THF under reflux .
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Outcome : Removal of SEM groups to yield the free sulfonamide.
c. Functionalization of the Morpholinoethyl-Pyrrole Unit
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The morpholinoethyl side chain is synthesized via SN2 alkylation of morpholine with a bromoethyl-pyrrole intermediate.
a. Sulfonamide Group
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Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acid and amine derivatives.
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Biological Interactions : Acts as a carbonic anhydrase inhibitor by binding to Zn²⁺ in the enzyme active site via the sulfonamide nitrogen.
b. Morpholinoethyl Side Chain
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Alkylation/Acylation : The tertiary amine in morpholine can undergo quaternization or acylation with alkyl halides or acyl chlorides.
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pH-Dependent Solubility : Protonation of the morpholine nitrogen enhances water solubility under acidic conditions.
c. 2,3-Dihydrobenzo dioxine Ring
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Oxidation : Sus
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including:
- Cyclization and coupling reactions : Introduction of the pyrrole and morpholino groups via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (N₂/Ar) .
- Sulfonamide formation : Reaction of the benzo-dioxine sulfonyl chloride with the amine intermediate in polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C .
- Key parameters : Temperature control (reflux vs. RT), solvent choice (DMF for solubility vs. THF for selectivity), and catalysts (e.g., Pd for cross-coupling) . Purification : Flash chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrole C-H protons at δ 6.5–7.0 ppm) and morpholino group integration .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) to rule out byproducts .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to quantify purity .
Q. What are the primary biological targets or assays for initial activity screening?
- Enzyme inhibition : Sulfonamide moieties often target carbonic anhydrases or kinases. Use fluorogenic assays (e.g., CA-II inhibition via 4-nitrophenyl acetate hydrolysis) .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer/primary cell lines to identify therapeutic windows .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide SAR studies for this compound?
- DFT calculations : Optimize geometry (B3LYP/6-311++G(d,p)) to predict electronic properties (HOMO-LUMO gap, dipole moment) and correlate with solubility/bioactivity .
- Molecular docking : Dock into target proteins (e.g., PDB: 1XFS for CA-II) to identify key interactions (e.g., sulfonamide-SO₂ with Zn²⁺ in active sites) . Example SAR finding : Morpholino ethyl groups enhance solubility but reduce membrane permeability due to increased polarity .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma stability (e.g., LC-MS/MS) and metabolic liability (e.g., CYP450 isoforms in microsomal assays) .
- Formulation adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability if poor solubility (<10 µg/mL in PBS) limits efficacy .
Q. What strategies optimize selectivity against off-target receptors/enzymes?
- Fragment-based design : Replace the benzo-dioxine ring with bioisosteres (e.g., benzofuran) to reduce off-target binding .
- Proteome-wide screening : Use affinity chromatography (compound-immobilized resins) to identify unintended targets .
Q. How to design experiments validating the compound’s mechanism of action (MOA)?
- CRISPR-Cas9 knockout models : Delete putative targets (e.g., CA-II) in cell lines to confirm on-target effects .
- Thermal shift assay (TSA) : Monitor protein melting temperature (ΔTm) shifts upon compound binding to confirm direct interaction .
Data Contradiction Analysis
Q. Conflicting solubility data in different solvents: How to reconcile discrepancies?
- Methodological audit : Compare solvent preparation (e.g., degassed vs. aerated DMSO) and temperature (25°C vs. 37°C).
- Alternative techniques : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely lower solubility .
Q. Divergent IC₅₀ values across enzyme inhibition assays: What factors contribute?
- Assay conditions : Variations in pH (e.g., CA assays sensitive to pH 7.4 vs. 6.8), ionic strength, or cofactor availability (Zn²⁺ for CA) .
- Data normalization : Use internal controls (e.g., acetazolamide for CA assays) to standardize results across labs .
Methodological Recommendations
- Synthetic scalability : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for greener chemistry .
- High-throughput screening : Use fragment libraries to prioritize derivatives with balanced LogP (2–4) and topological polar surface area (TPSA <90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
